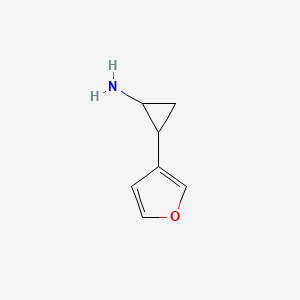

2-(Furano-3-il)ciclopropano-1-amina

Descripción general

Descripción

2-(Furan-3-yl)cyclopropan-1-amine is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Furan-3-yl)cyclopropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Furan-3-yl)cyclopropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Anticáncer

Se han sintetizado y estudiado compuestos que incorporan sistemas cíclicos de furano y/o 1,3,4-tiadiazol por su actividad anticancerígena contra células de carcinoma hepático humano (HepG-2) y células epiteliales pigmentadas de retina normal humana (RPE-1). Algunos de estos compuestos han mostrado altas actividades con valores de CI 50 cercanos al del fármaco de referencia doxorubicina .

Actividad Antifúngica

Se ha encontrado que ciertos compuestos que contienen furano inhiben el crecimiento de hongos similares a las levaduras Candida albicans a una concentración de 64 µg/mL .

Aplicaciones Farmacéuticas

Los compuestos que contienen furano han ganado gran atención en el campo de la investigación de la química medicinal debido a sus actividades asociadas con el comportamiento quimioterapéutico. Los sustituyentes en la posición C-2 proporcionaron derivados que están ampliamente distribuidos en la naturaleza .

Aplicaciones Agroquímicas

El furano se procesa a partir de furfural, que es un compuesto orgánico obtenido a partir de materia prima de biomasa. Por lo tanto, el furano es un material verde y ecológico. Se utiliza para producir productos farmacéuticos, resinas, agroquímicos y lacas .

5. Síntesis de Diversos Productos Alicíclicos o Heterocíclicos Las enetriketonas que contienen varios sitios electrófilos y nucleófilos con diferente reactividad son objetos atractivos para diseñar diversas transformaciones, incluidas las condensaciones, que podrían proporcionar diversos productos alicíclicos o heterocíclicos .

6. Síntesis de Nuevos Análogos de Nucleósidos Acíclicos Los nucleósidos modificados estructuralmente como análogos acíclicos y C-nucleósidos revelaron un espectro de propiedades medicinales, incluidas las actividades antibiótica, antiviral y antitumoral .

Mecanismo De Acción

Target of Action

Furan derivatives, which include 2-(furan-3-yl)cyclopropan-1-amine, have been noted for their significant antibacterial activity . This suggests that the compound may interact with bacterial cells as its primary target.

Mode of Action

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . Therefore, it can be inferred that 2-(Furan-3-yl)cyclopropan-1-amine may interact with its targets in a way that exploits these characteristics.

Biochemical Pathways

Given the noted antibacterial activity of furan derivatives , it is plausible that the compound may interfere with essential biochemical pathways in bacterial cells, leading to their inhibition or death.

Result of Action

Given the antibacterial activity of furan derivatives , the compound may result in the inhibition of bacterial growth or death of bacterial cells.

Análisis Bioquímico

Biochemical Properties

2-(Furan-3-yl)cyclopropan-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclopropanases, which are responsible for the formation of cyclopropane rings in natural products . These interactions often involve the formation of carbocations, carbanions, or carbon radicals as intermediates. Additionally, 2-(Furan-3-yl)cyclopropan-1-amine may interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function.

Cellular Effects

The effects of 2-(Furan-3-yl)cyclopropan-1-amine on various cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation and differentiation . Additionally, 2-(Furan-3-yl)cyclopropan-1-amine can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 2-(Furan-3-yl)cyclopropan-1-amine exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it may inhibit certain enzymes by binding to their active sites and preventing substrate access . Conversely, it can activate other enzymes by stabilizing their active conformations. Additionally, 2-(Furan-3-yl)cyclopropan-1-amine can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Furan-3-yl)cyclopropan-1-amine can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 2-(Furan-3-yl)cyclopropan-1-amine has been associated with changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 2-(Furan-3-yl)cyclopropan-1-amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.

Metabolic Pathways

2-(Furan-3-yl)cyclopropan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell . It can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance. The compound’s interactions with metabolic enzymes can also influence its own degradation and clearance from the cell.

Transport and Distribution

Within cells and tissues, 2-(Furan-3-yl)cyclopropan-1-amine is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and efficacy, influencing its overall biological activity.

Subcellular Localization

The subcellular localization of 2-(Furan-3-yl)cyclopropan-1-amine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it influences metabolic processes. The compound’s localization can modulate its effects on cellular function and overall biological activity.

Actividad Biológica

2-(Furan-3-yl)cyclopropan-1-amine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound consists of a cyclopropane ring bonded to a furan moiety, which contributes to its biological activity. The presence of the furan ring allows for interactions with various biological targets, enhancing its potential therapeutic applications.

Biological Activity Overview

Research indicates that 2-(Furan-3-yl)cyclopropan-1-amine exhibits several biological activities, including:

- Anticancer Activity : It has shown promise in inhibiting the proliferation of cancer cells in vitro.

- Antimicrobial Properties : The compound demonstrates antibacterial effects against specific strains of bacteria.

- Neuroprotective Effects : Preliminary studies suggest it may have protective effects on neuronal cells.

The biological activity of 2-(Furan-3-yl)cyclopropan-1-amine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced cell proliferation.

- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing signaling pathways critical for neuroprotection.

- Gene Expression Regulation : By affecting transcription factors, it may alter gene expression profiles associated with disease states.

Anticancer Activity

A study evaluated the effect of 2-(Furan-3-yl)cyclopropan-1-amine on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 12.5 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 8.0 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Inhibition of metabolic enzymes |

Antimicrobial Activity

In antimicrobial assays, 2-(Furan-3-yl)cyclopropan-1-amine exhibited activity against Staphylococcus aureus with an MIC value of 32 µg/mL. This suggests potential as a lead compound for developing new antibiotics.

Neuroprotective Effects

Research on neuroprotection indicated that the compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This effect was measured by assessing levels of reactive oxygen species (ROS) and antioxidant enzyme activity.

Propiedades

IUPAC Name |

2-(furan-3-yl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-7-3-6(7)5-1-2-9-4-5/h1-2,4,6-7H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRIXRUBHHRCOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.